N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
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Description
N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, also known as AKOS001456132, primarily targets the PD-1 and VEGF pathways . These pathways play crucial roles in immunosuppression and tumor angiogenesis, respectively .
Mode of Action
AKOS001456132 interacts with its targets by binding to both PD-1 and VEGF simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects . In the presence of VEGF, AKOS001456132 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity of AKOS001456132 to PD-1 .
Biochemical Pathways
The compound AKOS001456132 affects the PD-1 and VEGF pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The downstream effects include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation .
Pharmacokinetics
The compound’s ability to form soluble complexes with vegf dimers suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of AKOS001456132’s action include enhanced binding affinity to PD-1 in the presence of VEGF, reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . These effects contribute to its anti-tumor response .
Action Environment
It’s known that environmental factors can affect the epigenome, which in turn can influence the effectiveness of compounds
Properties
IUPAC Name |
N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-19-9-5-2-6-10-19)18-11-13-20(14-12-18)23-27(25,26)16-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-16,19,23H,2,5-6,9-10H2,(H,22,24)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCACIZWHDJCLNE-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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